Lys-CoA-tat

p300 histone acetyltransferase selectivity

Lys-CoA-tat is the ONLY cell-permeable bisubstrate inhibitor that directly targets the p300/CBP HAT domain for acute, reversible studies in living cells and in vivo. Unlike the parent compound Lys-CoA—which is completely membrane-impermeable and requires microinjection—this Tat-conjugated derivative enters intact mammalian cells autonomously. It is validated for local brain infusion studies of synaptic plasticity and memory consolidation, and serves as an essential benchmark for next-generation p300/CBP inhibitor development. Procuring a generic 'p300 inhibitor' without verifying cell permeability and target engagement profile will compromise experimental reproducibility.

Molecular Formula C95H168N41O33P3S
Molecular Weight 2537.6 g/mol
Cat. No. B15547634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLys-CoA-tat
Molecular FormulaC95H168N41O33P3S
Molecular Weight2537.6 g/mol
Structural Identifiers
InChIInChI=1S/C95H168N41O33P3S/c1-51(137)125-54(18-6-9-34-112-69(142)47-173-43-42-113-67(140)31-41-114-86(155)73(144)95(2,3)48-166-172(163,164)169-171(161,162)165-46-65-72(168-170(158,159)160)71(143)87(167-65)136-50-124-70-74(99)122-49-123-75(70)136)77(146)135-64(44-52-25-27-53(138)28-26-52)76(145)121-45-68(141)126-55(19-10-35-115-89(100)101)78(147)127-56(16-4-7-32-96)79(148)128-57(17-5-8-33-97)80(149)129-58(20-11-36-116-90(102)103)81(150)130-60(22-13-38-118-92(106)107)83(152)133-62(29-30-66(98)139)85(154)132-59(21-12-37-117-91(104)105)82(151)131-61(23-14-39-119-93(108)109)84(153)134-63(88(156)157)24-15-40-120-94(110)111/h25-28,49-50,54-65,71-73,87,138,143-144H,4-24,29-48,96-97H2,1-3H3,(H2,98,139)(H,112,142)(H,113,140)(H,114,155)(H,121,145)(H,125,137)(H,126,141)(H,127,147)(H,128,148)(H,129,149)(H,130,150)(H,131,151)(H,132,154)(H,133,152)(H,134,153)(H,135,146)(H,156,157)(H,161,162)(H,163,164)(H2,99,122,123)(H4,100,101,115)(H4,102,103,116)(H4,104,105,117)(H4,106,107,118)(H4,108,109,119)(H4,110,111,120)(H2,158,159,160)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65+,71+,72+,73-,87+/m0/s1
InChIKeyHACJGFKRDXAILR-YOMKQVKJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lys-CoA-tat: A Cell-Permeable Bisubstrate Inhibitor of p300/CBP Histone Acetyltransferase


Lys-CoA-tat is a peptide-conjugated derivative of the coenzyme A (CoA) analog Lys-CoA, engineered as a bisubstrate inhibitor targeting the histone acetyltransferase (HAT) domains of the transcriptional coactivators p300 and CBP . It was developed to overcome the poor cellular permeability of its parent compound, Lys-CoA, which is impermeable to mammalian cells due to its negatively charged phosphate groups [1]. The compound consists of the Lys-CoA pharmacophore covalently linked to a cell-penetrating peptide sequence derived from the HIV-1 Tat protein (residues 48-57), facilitating intracellular delivery without the need for microinjection or detergent co-administration [1]. Lys-CoA-tat serves as a critical research tool for dissecting the roles of p300/CBP-mediated histone acetylation in gene expression, synaptic plasticity, and cellular proliferation, and its use is particularly prevalent in studies requiring acute and reversible inhibition in living cells or in vivo model systems [2].

Why Generic Substitution Fails: The Critical Distinctions of Lys-CoA-tat Over Simple p300 Inhibitors


Procuring a generic 'p300 inhibitor' without precise specification leads to experimental failure due to fundamental differences in cell permeability, target selectivity, and in vivo utility. The parent compound Lys-CoA, while highly potent and selective for p300 over PCAF (IC50 50-500 nM vs. 200 μM), is entirely inactive in standard cell culture assays because its multiply charged phosphate groups prevent passive diffusion across the plasma membrane, requiring microinjection or detergent permeabilization for intracellular activity . In contrast, Lys-CoA-tat, through its Tat peptide conjugation, gains cell permeability, enabling acute manipulation of p300/CBP activity in intact cells and in vivo without such invasive techniques [1]. Furthermore, while small-molecule alternatives like C646 offer cell-permeability and higher potency in some cell growth assays, they exhibit distinct mechanisms (competitive vs. bisubstrate), different selectivity profiles, and may not recapitulate the same in vivo behavioral or physiological effects as the peptide-conjugated bisubstrate inhibitor [2]. Therefore, Lys-CoA-tat is not a generic HAT inhibitor; its specific chemical design dictates its unique experimental utility, and substitution with a simple Lys-CoA or an alternative small molecule will result in markedly different biological outcomes, invalidating cross-study comparisons.

Quantitative Evidence Guide for Lys-CoA-tat: Differentiating Performance Against Key Comparators


Selectivity Profile of Lys-CoA-tat: p300 vs. PCAF and GCN5

Lys-CoA-tat demonstrates a distinct selectivity profile compared to its parent compound, Lys-CoA, and other HAT inhibitors. While Lys-CoA is highly selective for p300 over PCAF (>100-fold), the conjugation of the Tat peptide to Lys-CoA-tat results in a reduced but still significant selectivity window. The IC50 for p300 is 0.25 μM, which is approximately 9-fold more potent than for PCAF (IC50 2.2 μM) and 9.2-fold more potent than for GCN5 (IC50 2.3 μM) [1]. This contrasts with Lys-CoA, which exhibits an IC50 of 0.05-0.5 μM for p300 but >200 μM for PCAF, indicating a much higher degree of selectivity for the parent compound . This difference highlights that the Tat-peptide conjugation, while essential for cell permeability, does impact the target selectivity profile [1].

p300 histone acetyltransferase selectivity PCAF GCN5 IC50

Cell Permeability: Overcoming the Delivery Barrier of the Parent Compound Lys-CoA

A key differentiator for Lys-CoA-tat is its ability to penetrate intact cells, a property completely absent in its parent compound, Lys-CoA. Lys-CoA, due to its negatively charged phosphate groups, is impermeable and requires invasive techniques like microinjection or co-administration with cytotoxic detergents for intracellular activity [1]. Lys-CoA-tat was specifically engineered to address this limitation by covalently attaching the HIV-1 Tat (48-57) cell-penetrating peptide to the Lys-CoA backbone [1]. This modification enables the compound to enter mammalian cells without assistance, making it a practical tool for acute pharmacological inhibition studies in cell culture and in vivo [2]. This is a binary differentiation: Lys-CoA is functionally inactive in standard cell-based assays, while Lys-CoA-tat is active, enabling entirely different classes of experiments.

cell-permeable Tat peptide Lys-CoA intracellular delivery p300 inhibitor

In Vivo Behavioral Efficacy: Enhancement of Fear Extinction Memory in Mice

Lys-CoA-tat has demonstrated a unique and paradoxical effect in a rodent model of fear extinction. When infused directly into the infralimbic prefrontal cortex (ILPFC) immediately after a weak fear extinction training protocol, Lys-CoA-tat significantly enhanced the consolidation of extinction memory. Mice treated with Lys-CoA-tat showed a significant reduction in freezing behavior compared to control mice treated with a vehicle (DDD-CoA-Tat) 24 hours post-training (p < 0.0001) [1]. In the same study, the small-molecule p300 inhibitor C646 also enhanced extinction memory, but the study highlights that Lys-CoA-tat served as the initial tool to demonstrate this specific role of p300/CBP in ILPFC-dependent synaptic plasticity and memory formation [1]. This provides direct evidence of its utility in complex, whole-animal behavioral studies, a context where many in-class compounds (e.g., the non-cell-permeable Lys-CoA) cannot be tested.

in vivo fear extinction memory Lys-CoA-Tat p300/CBP inhibitor ILPFC

Differential Effects on Cancer Cell Proliferation Compared to Small-Molecule Inhibitor C646

In a comparative study of human melanoma and non-small cell lung cancer (NSCLC) cell lines, the small-molecule p300/CBP inhibitor C646 demonstrated a more potent anti-proliferative effect than Lys-CoA-tat [1]. For example, in WM35 (radial growth phase melanoma), WM983A (vertical growth phase), and 1205Lu (metastatic melanoma) cell lines, treatment with 10 µM C646 for 24 hours resulted in a greater reduction in proliferation, as measured by 3H-thymidine incorporation, compared to treatment with 25 µM Lys-CoA-tat [1]. This direct comparison establishes a clear benchmark: while Lys-CoA-tat is a valuable tool for probing p300/CBP function, C646 may be a more effective growth inhibitor in certain cancer models. This quantitative difference is critical for researchers selecting the appropriate tool for oncology-focused studies.

cancer cell proliferation melanoma NSCLC C646 Lys-CoA-Tat p300 inhibitor

Optimal Application Scenarios for Lys-CoA-tat in Basic and Translational Research


Dissecting p300/CBP-Dependent Transcription in Intact Cells

For researchers aiming to acutely inhibit p300/CBP histone acetyltransferase activity and measure downstream effects on gene expression in living cells, Lys-CoA-tat is the reagent of choice over the impermeable parent compound Lys-CoA [1]. Its cell-penetrating property allows for rapid, reversible inhibition without the need for transfection or permeabilization, making it ideal for time-course experiments or studies in primary cells that are difficult to transfect. This enables the direct interrogation of p300/CBP's role in signal-dependent transcriptional programs [1].

In Vivo Behavioral and Neurobiological Studies of Learning and Memory

Lys-CoA-tat is uniquely validated for local infusion studies in the rodent brain, where it has been shown to modulate synaptic plasticity and memory consolidation [1]. Its use is indicated in experiments designed to understand the epigenetic control of cognitive processes, particularly those involving the infralimbic prefrontal cortex (ILPFC). This is a high-impact application area where the compound's ability to be delivered in vivo and its known pharmacokinetic profile in this context provide a distinct advantage over unvalidated alternatives [1].

Mechanistic Studies of HIV-1 Tat-Mediated Transcriptional Regulation

Given that Lys-CoA-tat incorporates the HIV-1 Tat cell-penetrating peptide, it holds particular relevance for studies of HIV transcription. While the Lys-CoA moiety inhibits p300, which acetylates the viral Tat protein [1], the conjugate's design offers a unique tool to study the interplay between Tat, p300, and the viral transactivation complex. This scenario leverages the compound's dual nature as both an inhibitor and a Tat-peptide-containing probe.

Benchmarking Novel p300/CBP Inhibitors in Cellular Assays

Lys-CoA-tat serves as an essential reference standard for medicinal chemists and pharmacologists developing next-generation p300/CBP inhibitors. Its well-characterized, albeit moderate, potency and selectivity profile provides a crucial benchmark against which to measure improvements in cell permeability, target engagement, and anti-proliferative activity of new chemical entities [1]. Its use in comparative studies helps define the advantages of novel compounds in terms of cellular potency and target selectivity [1].

Technical Documentation Hub

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